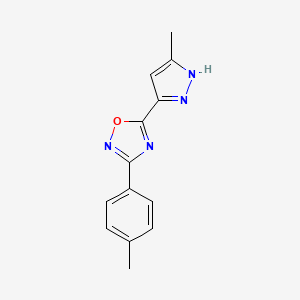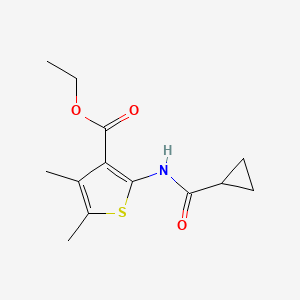![molecular formula C18H25N3O2 B6418118 1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one CAS No. 912896-92-5](/img/structure/B6418118.png)
1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one, also known as BMPEA, is an amphetamine-like compound that is found in some dietary supplements. It has been studied for its potential to act as a stimulant, appetite suppressant, and fat burner. BMPEA has been found to have similar pharmacological effects to amphetamine, however, its mechanism of action is not fully understood.
Wissenschaftliche Forschungsanwendungen
1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one has been studied for its potential to act as a stimulant, appetite suppressant, and fat burner. In animal studies, 1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one has been found to produce an increase in locomotor activity and a decrease in food intake. It has also been found to increase the breakdown of fat in adipose tissue, suggesting that it may be useful as an aid for weight loss. 1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one has also been studied for its potential to improve cognitive performance and to act as an antidepressant.
Wirkmechanismus
The exact mechanism of action of 1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is not well understood. It is thought to act as a stimulant by increasing the release of catecholamines, such as dopamine and norepinephrine, in the brain. It is also thought to act as an appetite suppressant by blocking the reuptake of these neurotransmitters. 1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one has also been found to interact with the serotonin system, suggesting that it may also act as an antidepressant.
Biochemical and Physiological Effects
1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one has been found to produce an increase in locomotor activity and a decrease in food intake in animal studies. It has also been found to increase the breakdown of fat in adipose tissue, suggesting that it may be useful as an aid for weight loss. In addition, 1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one has been found to increase the levels of catecholamines, such as dopamine and norepinephrine, in the brain, and to interact with the serotonin system.
Vorteile Und Einschränkungen Für Laborexperimente
1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one has been studied for its potential to act as a stimulant, appetite suppressant, and fat burner. However, the exact mechanism of action of 1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is not well understood and there is limited research on its safety and efficacy. As such, there are some limitations to using 1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one in lab experiments. One advantage of using 1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one in lab experiments is that it can be synthesized in a variety of ways, and is typically produced in high yields. In addition, 1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is relatively inexpensive and is not a controlled substance.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one. First, further research is needed to better understand its mechanism of action and to evaluate its safety and efficacy. Second, 1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one could be studied for its potential to act as an antidepressant. Third, 1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one could be studied for its potential to improve cognitive performance. Fourth, 1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one could be studied for its potential to act as an aid for weight loss. Fifth, 1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one could be studied for its potential to act as an appetite suppressant. Finally, 1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one could be studied for its potential to act as a stimulant.
Synthesemethoden
1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one has been synthesized in a variety of ways, including reduction of 2-methoxyethyl-1,3-benzodiazole, reaction of 2-methoxyethyl-1,3-benzodiazole with 2-methylpyrrolidin-2-one, and reaction of 2-methoxyethyl-1,3-benzodiazole with 1-butyl-2-methylpyrrolidin-2-one. The most common method of synthesis is the reaction of 2-methoxyethyl-1,3-benzodiazole with 1-butyl-2-methylpyrrolidin-2-one. This reaction is typically carried out in a refluxing solution of acetic acid and acetic anhydride, and produces the desired product in high yields.
Eigenschaften
IUPAC Name |
1-butyl-4-[1-(2-methoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-3-4-9-20-13-14(12-17(20)22)18-19-15-7-5-6-8-16(15)21(18)10-11-23-2/h5-8,14H,3-4,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWFBHUGQQLPLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-chlorophenyl)methyl]-3,7-dimethyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6418057.png)
![2-[7-butyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B6418064.png)
![1-[(2-chlorophenyl)methyl]-8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6418067.png)
![4-(4-chlorophenyl)-6-[(oxolan-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6418077.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6418087.png)
![N-{3-[4-(dimethylamino)phenyl]propyl}thiophene-2-carboxamide](/img/structure/B6418090.png)

![N4-(4-fluorophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine](/img/structure/B6418101.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B6418109.png)



![2-(4-{1-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4,6-dimethylpyrimidine](/img/structure/B6418155.png)